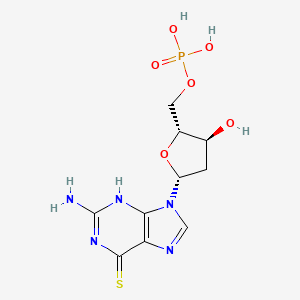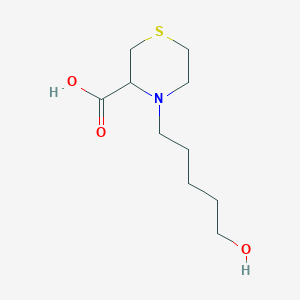
Methyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound belonging to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the reaction of anthranilic acid derivatives with diethyl acetylenedicarboxylate through hydroamination followed by a PPA-catalyzed intramolecular Friedel–Crafts reaction . This method is favored for its efficiency and high yield.
Industrial Production Methods
Industrial production of this compound often employs a similar synthetic route but on a larger scale. The use of continuous flow chemistry and metal-catalyzed reactions can enhance the scalability and efficiency of the production process .
化学反応の分析
Types of Reactions
Methyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This reaction can modify the quinolone ring, potentially altering its biological activity.
Substitution: Commonly involves halogenation or alkylation, which can modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Often uses hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Utilizes reagents such as halogens (chlorine, bromine) or alkyl halides under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinolones, which can have enhanced or modified biological activities .
科学的研究の応用
Methyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex quinolone derivatives.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential use in developing new antibiotics and anticancer agents.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Methyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with bacterial enzymes involved in DNA replication and repair. By inhibiting these enzymes, the compound can effectively halt bacterial growth and proliferation . The molecular targets include DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA processes .
類似化合物との比較
Similar Compounds
- Ethyl 7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- 4-Hydroxy-2-quinolones
- Indole derivatives
Uniqueness
Methyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinolone derivatives .
特性
分子式 |
C11H8ClNO3 |
|---|---|
分子量 |
237.64 g/mol |
IUPAC名 |
methyl 5-chloro-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C11H8ClNO3/c1-16-11(15)6-5-13-8-4-2-3-7(12)9(8)10(6)14/h2-5H,1H3,(H,13,14) |
InChIキー |
MYVJLHCFLBMHJY-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CNC2=C(C1=O)C(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


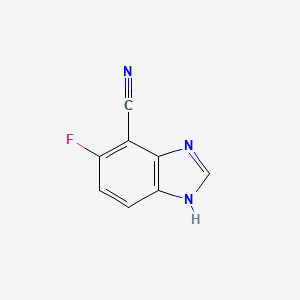

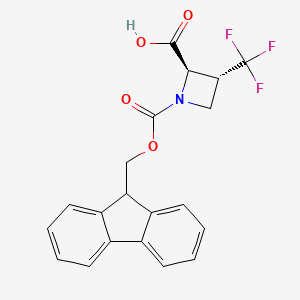
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-ol](/img/structure/B12846256.png)
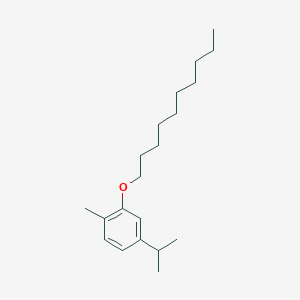
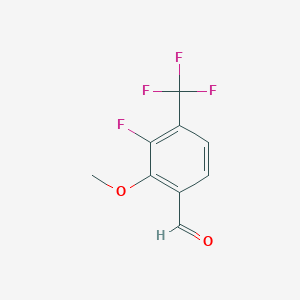

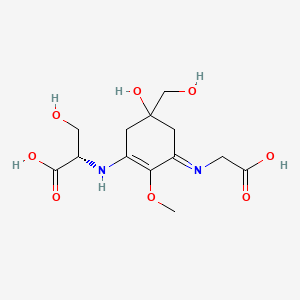

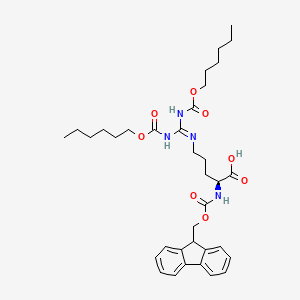
![4-[(4-Chlorobenzylidene)amino]benzonitrile](/img/structure/B12846292.png)
